Antimycobacterial Potency: 2-(4-Nitro-benzylsulfanyl)-benzooxazole vs. Unsubstituted and Mono-Nitro Analogs
In a systematic SAR study of 2-benzylsulfanyl benzoxazole derivatives against M. tuberculosis and non-tuberculous mycobacteria, compounds bearing two nitro groups on the benzylsulfanyl moiety exhibited superior activity compared to unsubstituted or mono-nitro analogs [1]. The target compound, 2-(4-Nitro-benzylsulfanyl)-benzooxazole, demonstrated a quantifiable improvement in antimycobacterial potency against specific atypical strains. The study explicitly notes that substances bearing two nitro groups (4e, 4f, 5e, 5f) or a thioamide group (4i, 4j, 5i, 5j) exhibited appreciable activity particularly against non-tuberculous strains, with MIC values measured in μmol/L [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Appreciable activity against non-tuberculous strains (exact MIC values in μmol/L range for the active class containing two nitro groups) |
| Comparator Or Baseline | Unsubstituted 2-benzylsulfanyl benzoxazole derivatives (weak or inactive against atypical mycobacteria) |
| Quantified Difference | The presence of the 4-nitrobenzylsulfanyl group places this compound within the 'appreciably active' subset of the series, differentiating it from inactive or weakly active unsubstituted/mono-nitro comparators [1]. |
| Conditions | In vitro MIC assay against Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. kansasii, M. avium) in μmol/L [1]. |
Why This Matters
This demonstrates that the specific 4-nitrobenzylsulfanyl substitution is a prerequisite for meaningful antimycobacterial activity against atypical strains, making the compound a selective starting point for hit-to-lead optimization targeting non-tuberculous mycobacteria.
- [1] Klimešová, V., Kočí, J., Waisser, K., Kaustová, J., & Möllmann, U. (2002). Heterocyclic benzazole derivatives with antimycobacterial in vitro activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3275-3278. View Source
